An In-Depth Technical Guide to (2S)-2-amino-2-cycloheptylacetic acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (2S)-2-amino-2-cycloheptylacetic acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of (2S)-2-amino-2-cycloheptylacetic acid, a non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical properties, explore plausible synthetic and analytical methodologies, and discuss its potential applications in modern medicinal chemistry.
Introduction: The Significance of Non-Proteinogenic Amino Acids
(2S)-2-amino-2-cycloheptylacetic acid belongs to the growing class of non-proteinogenic amino acids (NPAAs), which are not found in the canonical genetic code. The incorporation of NPAAs into peptides and other molecular scaffolds is a powerful strategy in drug discovery.[1][2] These unique building blocks can impart desirable properties such as increased metabolic stability, enhanced potency, improved bioavailability, and constrained conformations that can lead to higher receptor selectivity.[1][2] The cycloheptyl moiety of the title compound introduces a bulky, lipophilic group that can significantly influence the pharmacological profile of molecules into which it is incorporated.
Physicochemical Properties
Detailed experimental data for (2S)-2-amino-2-cycloheptylacetic acid is not extensively published. However, based on its structure and data from similar cycloalkyl amino acids, we can infer its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C9H17NO2 | [3] |
| Molecular Weight | 171.24 g/mol | [3] |
| Appearance | White to off-white solid | Inferred |
| Melting Point | Expected to be >200 °C (with decomposition) | Inferred from related compounds |
| Solubility | Soluble in water and polar protic solvents; sparingly soluble in nonpolar organic solvents. | Inferred from amino acid properties |
| pKa (predicted) | ~2.4 (carboxyl group), ~9.8 (amino group) | Inferred from amino acid properties |
| CAS Number | 1447714-17-1 | [3] |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (2S)-2-amino-2-cycloheptylacetic acid can be approached through two main strategies: racemic synthesis followed by chiral resolution, or asymmetric synthesis.
Racemic Synthesis via the Strecker Reaction
A robust and well-established method for the synthesis of α-amino acids is the Strecker synthesis.[4][5] This approach can be readily adapted to produce racemic 2-amino-2-cycloheptylacetic acid.
Workflow for Racemic Synthesis:
Caption: Strecker synthesis of racemic 2-amino-2-cycloheptylacetic acid.
Experimental Protocol (Representative):
-
Iminium Formation and Cyanide Addition: To a solution of cycloheptanecarbaldehyde in aqueous ammonia, add ammonium chloride and sodium cyanide. Stir the reaction mixture at room temperature until the formation of the α-aminonitrile is complete, as monitored by thin-layer chromatography (TLC).
-
Hydrolysis: The resulting α-aminonitrile is then subjected to strong acid hydrolysis, typically by refluxing with concentrated hydrochloric acid. This step converts the nitrile group to a carboxylic acid.
-
Isolation and Purification: After hydrolysis, the reaction mixture is cooled, and the product is isolated. Purification can be achieved by recrystallization or ion-exchange chromatography to yield the racemic 2-amino-2-cycloheptylacetic acid.
Chiral Resolution
Obtaining the desired (2S)-enantiomer from the racemic mixture requires a chiral resolution step. Common methods include enzymatic resolution or the formation of diastereomeric salts.[6][7]
Workflow for Enzymatic Resolution:
Caption: Enzymatic resolution of N-acetylated racemic amino acid.
Experimental Protocol (Representative):
-
N-Acetylation: The racemic amino acid is first protected with an acetyl group, for example, by reacting with acetic anhydride.
-
Enzymatic Hydrolysis: The N-acetylated racemic mixture is then treated with an aminoacylase enzyme, which selectively hydrolyzes the amide bond of the L-enantiomer (in this case, the (2S)-enantiomer).[6]
-
Separation: The resulting mixture contains the free (2S)-amino acid and the unreacted N-acetyl-(2R)-amino acid. These can be separated based on their different chemical properties, for instance, by extraction or chromatography.
-
Hydrolysis of the (R)-enantiomer (optional): The recovered N-acetyl-(2R)-amino acid can be hydrolyzed under acidic conditions to obtain the (2R)-enantiomer.
Asymmetric Synthesis
A more direct route to the enantiomerically pure product is through asymmetric synthesis. One such method is the asymmetric Strecker synthesis, which employs a chiral auxiliary.[8][9]
Experimental Protocol (Conceptual):
An asymmetric Strecker reaction could involve the use of a chiral amine, such as (R)-phenylglycinol, to form a chiral imine with cycloheptanecarbaldehyde. Subsequent addition of cyanide would proceed diastereoselectively, favoring the formation of one diastereomer of the α-aminonitrile. Hydrolysis and removal of the chiral auxiliary would then yield the desired (2S)-2-amino-2-cycloheptylacetic acid.
Analytical Characterization
A comprehensive analysis is crucial to confirm the identity and purity of (2S)-2-amino-2-cycloheptylacetic acid. The following techniques are essential for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be expected to show a complex multiplet for the cycloheptyl ring protons. The α-proton would appear as a distinct signal, likely a doublet or triplet depending on coupling with the adjacent cycloheptyl proton. The amine and carboxylic acid protons would be visible, and their chemical shifts would be dependent on the solvent and pH.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid, the α-carbon, and the carbons of the cycloheptyl ring.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For amino acids, common fragmentation patterns include the loss of the carboxylic acid group (-COOH) and cleavage of the Cα-C bond.[12][13][14]
-
Expected Fragmentation: For (2S)-2-amino-2-cycloheptylacetic acid (MW = 171.24), the protonated molecule [M+H]⁺ would be observed at m/z 172.2. A prominent fragment would be expected at m/z 126.2, corresponding to the loss of formic acid (HCOOH).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of an amino acid is characterized by specific absorption bands.[15][16]
-
Characteristic Absorptions:
-
N-H stretching: (amine) ~3000-3300 cm⁻¹
-
C-H stretching: (cycloheptyl) ~2850-2950 cm⁻¹
-
C=O stretching: (carboxylic acid) ~1700-1725 cm⁻¹
-
N-H bending: (amine) ~1500-1650 cm⁻¹
-
O-H bending: (carboxylic acid) ~1210-1440 cm⁻¹
-
Applications in Drug Discovery and Development
Non-proteinogenic amino acids like (2S)-2-amino-2-cycloheptylacetic acid are valuable building blocks in medicinal chemistry, particularly in the design of peptide-based therapeutics.[1][2]
Peptide Modification
Incorporating (2S)-2-amino-2-cycloheptylacetic acid into a peptide sequence can:
-
Increase Proteolytic Stability: The bulky cycloheptyl group can sterically hinder the approach of proteases, thereby increasing the half-life of the peptide in biological systems.[1]
-
Modulate Lipophilicity: The cycloheptyl moiety increases the lipophilicity of the peptide, which can influence its absorption, distribution, and ability to cross cell membranes.
-
Induce Specific Conformations: The steric bulk of the cycloheptyl group can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation and increasing its affinity and selectivity for its target.[17]
Logical Relationship of NPAA Incorporation:
Caption: Impact of NPAA incorporation on peptide properties.
Synthesis of Small Molecule Therapeutics
Beyond peptides, (2S)-2-amino-2-cycloheptylacetic acid can serve as a chiral building block for the synthesis of complex small molecule drugs. Its unique stereochemistry and functional groups make it a valuable starting material for creating novel therapeutic agents.
Conclusion
(2S)-2-amino-2-cycloheptylacetic acid represents a valuable tool for medicinal chemists and drug discovery scientists. Its unique structural features offer the potential to enhance the therapeutic properties of peptides and small molecules. While detailed experimental data for this specific compound is limited, established synthetic and analytical methods for analogous non-proteinogenic amino acids provide a clear pathway for its preparation and characterization. As the demand for more sophisticated and effective therapeutics continues to grow, the exploration and utilization of novel building blocks like (2S)-2-amino-2-cycloheptylacetic acid will undoubtedly play a crucial role in the future of drug development.
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